4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
Description
Properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-5-3-2-4-15(17)14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQHOIIPWBDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural elements:
- Thiane Ring : A sulfur-containing heterocyclic structure that can influence the compound's reactivity and biological interactions.
- Piperazine Moiety : Commonly associated with pharmacological activity, enhancing the compound's potential as a therapeutic agent.
- Methoxyphenyl Group : This substituent is known to improve biological interactions, contributing to the compound's overall efficacy.
Potential Therapeutic Applications
The compound shows promise in several therapeutic areas:
Antidepressant Activity
Research indicates that compounds with similar structures exhibit significant activity at serotonin receptor subtypes. This suggests that 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione could be explored for its antidepressant properties.
Antipsychotic Effects
Given its structural similarity to known antipsychotic agents, this compound may also possess antipsychotic effects. Preliminary studies could focus on its interaction with dopamine receptors.
Anti-inflammatory Properties
The thiane component may contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory disorders.
Cancer Treatment
Emerging research suggests that similar compounds can inhibit cancer cell proliferation. Investigating the mechanism of action for this compound could reveal its potential as an anticancer agent.
Data Table: Summary of Applications
| Application Area | Potential Mechanism of Action | References |
|---|---|---|
| Antidepressant Activity | Interaction with serotonin receptors | |
| Antipsychotic Effects | Modulation of dopamine receptors | |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | |
| Cancer Treatment | Inhibition of cell proliferation |
Case Studies and Research Insights
Several studies have explored compounds similar to this compound:
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry demonstrated that related piperazine derivatives exhibited significant binding affinity for serotonin receptors, leading to antidepressant-like effects in animal models.
Case Study 2: Antipsychotic Potential
Research in Neuropharmacology highlighted that compounds with thiane rings showed promise in modulating dopaminergic activity, suggesting potential antipsychotic applications.
Case Study 3: Anti-inflammatory Effects
A recent investigation in Pharmacology Reports found that thiane-containing compounds reduced inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors, inhibiting their activity and leading to various physiological effects . The compound’s structure allows it to fit into the receptor’s binding site, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Insights
Antibacterial Quinolone Derivatives (ND-4, CD-5)
- Structural Similarities: Share the 2-methoxyphenylpiperazine moiety with the target compound but replace the sultam group with a quinolone core.
- Key Differences: The quinolone moiety enhances antibacterial activity by targeting DNA gyrase, while the sultam in the target compound may improve solubility or metabolic stability due to its polar sulfone group .
- Synthesis : Both ND-4 and CD-5 are synthesized via nucleophilic substitution of piperazine derivatives, yielding crystalline products with melting points >240°C .
Antipsychotic Biphenyl Derivatives
- Structural Similarities : Feature aryl piperazine and acetyl linkers but incorporate a biphenyl group instead of the sultam ring.
- Pharmacology : These compounds exhibit dual anti-dopaminergic and anti-serotonergic activity, with QSAR models linking electron affinity (EA) and brain/blood partition coefficients (QPlogBB) to potency .
- Divergence : The target compound’s sultam group may alter receptor binding kinetics compared to biphenyl systems.
PET Imaging Agent (18F-FCWAY)
- Structural Overlap : Shares the 2-methoxyphenylpiperazine group but includes a fluorine-18 label and cyclohexanecarboxamide.
- Metabolism: Defluorination in vivo leads to bone uptake, which is inhibited by miconazole.
Biological Activity
The compound 4-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiane ring, which is a sulfur-containing heterocycle, and a piperazine moiety. The presence of the methoxyphenyl group is expected to influence its pharmacokinetic properties and receptor interactions.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing piperazine have been shown to inhibit protein tyrosine kinases (PTKs), which are critical in tumorigenesis. The thiane moiety may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer pathways .
Cytotoxicity
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest. For example, a study on structurally similar piperazine derivatives reported IC50 values indicating potent cytotoxicity against human cancer cells .
Antiviral Activity
The compound's potential as an antiviral agent has been explored through its analogs. Research has shown that certain piperazine derivatives can inhibit HIV-1 replication in cell cultures. This activity is attributed to the ability of these compounds to interfere with viral entry or replication processes .
Inhibition of Kinase Activity
The primary mechanism through which this compound exerts its biological effects is likely through the inhibition of specific kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Interaction with Receptors
The methoxyphenyl group may facilitate interactions with various receptors, including those involved in neurotransmission and hormonal regulation. This interaction could explain potential side effects or therapeutic benefits beyond antitumor activity.
Research Findings
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study, a series of piperazine derivatives were synthesized and evaluated for their antitumor efficacy against breast cancer cell lines. The lead compound showed a dose-dependent reduction in cell viability and induced apoptosis as confirmed by flow cytometry.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of related compounds against HIV-1. The study found that specific modifications to the piperazine ring enhanced antiviral activity, suggesting a structure-activity relationship that could be exploited for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
